1,4-Dichlorocyclohexane

説明

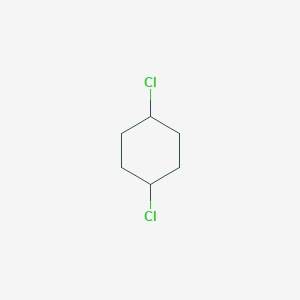

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Isomerism of 1,4 Dichlorocyclohexane

Cis-Trans Isomerism in 1,4-Dichlorocyclohexane (B93037)

This compound exists as two distinct stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. libretexts.orgbrainly.comdoubtnut.com This isomerism arises from the different spatial arrangements of the two chlorine atoms relative to the plane of the cyclohexane (B81311) ring. In the cis isomer, both chlorine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. brainly.comstackexchange.com

These isomers can be visualized in their chair conformations. For cis-1,4-dichlorocyclohexane, one chlorine atom occupies an axial position while the other is in an equatorial position. pdx.edulibretexts.org Through a process of ring flipping, these positions can interchange, but the molecule remains a cis isomer. pdx.edu In the case of trans-1,4-dichlorocyclohexane, both chlorine atoms can be in equatorial positions (diequatorial) or both in axial positions (diaxial). acs.org The diequatorial conformer is the more stable and predominant form at equilibrium. idc-online.commsu.edu

Achirality of Cis and Trans Isomers

A crucial aspect of this compound is that both the cis and trans isomers are achiral. libretexts.orgmsu.edumsu.edu This is because both molecules possess a plane of symmetry that bisects the ring and passes through the two chlorine-bearing carbons. libretexts.orgbrainly.commsu.edu An object is considered achiral if it is superimposable on its mirror image. The presence of this internal plane of symmetry means that the mirror image of either isomer can be perfectly superimposed on the original molecule. Consequently, neither the cis nor the trans isomer of this compound exhibits optical activity.

Diastereomeric Relationship between Cis and Trans Isomers

The relationship between cis- and trans-1,4-dichlorocyclohexane is that of diastereomers. libretexts.orgmsu.eduucla.edu Diastereomers are stereoisomers that are not mirror images of each other. ucla.edu Since the cis and trans isomers of this compound are stereoisomers but are not enantiomers (mirror images), they fit the definition of diastereomers. libretexts.orgmsu.edu This diastereomeric relationship means that the two isomers have different physical and chemical properties.

Comparison with Other Dichlorocyclohexane Isomers (1,2- and 1,3-Dichlorocyclohexane)

To fully appreciate the stereochemistry of this compound, it is instructive to compare it with its constitutional isomers, 1,2- and 1,3-dichlorocyclohexane (B1332193). libretexts.orgmsu.edu Unlike the 1,4-isomer, both 1,2- and 1,3-dichlorocyclohexane have chiral centers. idc-online.commsu.edu

1,3-Dichlorocyclohexane: This isomer also possesses two chiral centers at carbons 1 and 3 and exists as three stereoisomers. idc-online.commsu.edu The cis isomer is a meso compound, and therefore achiral. msu.edulibretexts.org The trans isomer exists as a pair of enantiomers, (1R,3R)- and (1S,3S)-1,3-dichlorocyclohexane. msu.edu

In contrast, this compound has no chiral centers because the two pathways from one substituted carbon to the other are identical. idc-online.commsu.edu This fundamental difference in the number of chiral centers leads to the variation in the number and types of stereoisomers observed for each dichlorocyclohexane.

Configurational Isomers and Chiral Centers in Dichlorocyclohexanes

The number of configurational isomers for dichlorocyclohexanes varies depending on the substitution pattern. A configurational isomer is a stereoisomer that can only be interconverted by breaking and reforming chemical bonds.

| Isomer | Number of Chiral Centers | Number of Stereoisomers | Types of Stereoisomers |

| 1,1-Dichlorocyclohexane | 0 | 1 | None |

| 1,2-Dichlorocyclohexane | 2 | 3 | One pair of enantiomers (trans) and one meso compound (cis) |

| 1,3-Dichlorocyclohexane | 2 | 3 | One pair of enantiomers (trans) and one meso compound (cis) |

| This compound | 0 | 2 | One pair of diastereomers (cis and trans) |

As the table illustrates, the presence of chiral centers in the 1,2- and 1,3-isomers gives rise to enantiomeric pairs and meso compounds. msu.edu The absence of chiral centers in this compound limits its stereoisomerism to cis-trans diastereomers. idc-online.commsu.edu

Nomenclature in Stereoisomerism (e.g., (1s,4s)-1,4-Dichlorocyclohexane)

While the cis and trans nomenclature is commonly used and easily understood for this compound, the preferred IUPAC nomenclature utilizes the Cahn-Ingold-Prelog (CIP) system to designate the absolute configuration. stackexchange.com However, since there are no chiral centers, the R/S descriptors are not applicable. stackexchange.com Instead, for substituted cycloalkanes without chiral centers, the stereochemical descriptors r and s (lowercase) are sometimes used, although this is less common.

Conformational Analysis of 1,4 Dichlorocyclohexane

Chair Conformations and Conformational Equilibria

The trans-1,4-dichlorocyclohexane molecule primarily exists as an equilibrium mixture of two chair conformations: the diaxial (aa) and the diequatorial (ee) conformers. acs.org These conformers can interconvert through a process known as ring flipping. utexas.edu

Diaxial (aa) Conformer Preferences

In the diaxial conformer of trans-1,4-dichlorocyclohexane, both chlorine atoms occupy axial positions. acs.org Historically, it was anticipated that the significant steric hindrance from 1,3-diaxial interactions would render this conformation highly unfavorable. However, experimental and theoretical studies have revealed a surprising preference for the diaxial form in certain conditions. acs.orgacs.org

Diequatorial (ee) Conformer Preferences

The diequatorial conformer, where both chlorine atoms are in equatorial positions, is generally considered to be the more stable conformation for most 1,4-disubstituted cyclohexanes due to the avoidance of unfavorable 1,3-diaxial interactions. utexas.edu In this arrangement, the bulky chlorine atoms are directed away from the center of the ring, minimizing steric strain. msu.edulibretexts.org For many disubstituted cyclohexanes, the diequatorial conformer is the predominant species at equilibrium. msu.edulibretexts.orgidc-online.com

However, for trans-1,4-dichlorocyclohexane, the preference for the diequatorial conformer is less pronounced than for analogous molecules like 1,4-dimethylcyclohexane. acs.orgutexas.edu While the diequatorial form is favored in non-polar solvents, the energy difference between the two conformers is small. ucl.ac.uk

Energy Differences Between Conformers

The relative stability of the diaxial and diequatorial conformers is quantified by the difference in their Gibbs free energy (ΔG°). For monochlorocyclohexane, the equatorial conformer is favored by approximately 0.6 kcal/mol. acs.org If this energy difference were simply additive, the diequatorial conformer of trans-1,4-dichlorocyclohexane would be expected to be more stable by about 1.2 kcal/mol. acs.org

However, experimental data presents a more complex picture. Gas-phase electron diffraction studies at 105 °C determined the mole fraction of the diequatorial form to be 0.46(6), indicating a nearly 1:1 mixture of the two conformers. acs.org Solution-phase NMR measurements have even suggested that the diaxial form is more stable by as much as 0.8 kcal/mol in certain solvents. acs.org Other studies have reported the energy difference to be approximately 200 cal/mol. cdnsciencepub.com This discrepancy highlights the subtle electronic effects that influence the conformational equilibrium, moving it away from what would be predicted by simple steric considerations. acs.org

| Conformer Comparison | Experimental Method | Temperature | Mole Fraction (ee) | Energy Difference (ΔG°) | More Stable Conformer |

| aa vs. ee | Gas-Phase Electron Diffraction | 105 °C | 0.46(6) acs.org | ~0 kcal/mol acs.org | Nearly equal stability |

| aa vs. ee | Solution NMR acs.org | Not Specified | Not Specified | ~0.8 kcal/mol acs.org | Diaxial (aa) |

| aa vs. ee | Not Specified | Not Specified | Not Specified | ~200 cal/mol cdnsciencepub.com | Not Specified |

Theoretical and Computational Approaches to Conformational Analysis

To elucidate the structural and energetic properties of the conformers of 1,4-dichlorocyclohexane (B93037), various theoretical and computational methods have been employed. These approaches provide valuable insights that complement experimental findings. acs.orgacs.org

Density Functional Theory (DFT) Methods (e.g., B3LYP, B3P86)

Density Functional Theory (DFT) has become a powerful tool for investigating molecular structures and energies. researchgate.netresearchgate.net For this compound, DFT methods such as B3LYP and B3P86 have been utilized with various basis sets to calculate the energies of the diaxial and diequatorial conformers. acs.org

Calculations using the B3P86 functional with the 6-311G* basis set have been performed to analyze the conformational preferences. acs.org These DFT calculations have been instrumental in understanding the geometric parameters and relative energies of the conformers. acs.org The results from these computational studies are generally in good agreement with experimental data, particularly when solvent effects are considered using models like the SCIPCM reaction field model. acs.org

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP2) is another high-level ab initio method used to obtain accurate molecular energies and structures. nih.gov MP2 calculations, often with basis sets like 6-311G* and 6-311+G(2df,p), have been applied to the conformational analysis of this compound. acs.orgacs.org

The results from MP2 calculations have been shown to accurately predict the experimental composition of the conformational mixture when corrected for zero-point energy and entropy differences. acs.org Specifically, MP2/6-311G* calculations provided conformational energy differences that were highly consistent with the experimental findings from gas-phase electron diffraction. acs.org These calculations, along with other high-level methods like QCISD, have provided some of the best agreement with experimental data for the dihalocyclohexanes. acs.org

| Computational Method | Basis Set | Key Findings |

| B3LYP | 6-311G, 6-311+G(2df,p) | Used to calculate relative energies of conformers, with results agreeing well with experimental data, especially when solvent effects are included. acs.org |

| B3P86 | 6-311G, 6-311+G(2df,p) | Employed to analyze conformational preferences and geometries. acs.orgacs.org |

| MP2 | 6-311G*, 6-311+G(2df,p) | Accurately predicts experimental conformational composition when zero-point energy and entropy corrections are applied. acs.orgacs.org |

QCISD Calculations

Quadratic Configuration Interaction with Single and Double excitations (QCISD) is a high-level ab initio computational method employed to accurately determine the energies of molecular conformations. acs.orgepa.gov For trans-1,4-dichlorocyclohexane, QCISD calculations have been instrumental in investigating the relative energies of its two chair conformers: the diequatorial (ee) and the diaxial (aa). acs.orgepa.govresearchgate.net

Studies have shown that QCISD calculations, particularly when paired with a robust basis set, provide results that are in excellent agreement with experimental data. acs.orgepa.govresearchgate.netresearchgate.net These calculations have been used to predict the energy difference between the ee and aa conformers, which is a key factor in determining their relative populations at equilibrium. researchgate.net The QCISD method has been found to be one of the most reliable for reproducing experimental findings for dihalocyclohexanes. acs.orgepa.govresearchgate.netresearchgate.net

Basis Set Considerations (e.g., 6-311G*, 6-311+G(2df,p))

The accuracy of QCISD and other computational methods is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within a molecule. arxiv.orgwikipedia.org For the conformational analysis of this compound, several Pople-style basis sets have been utilized. wikipedia.org

The 6-311G basis set is a triple-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions on heavy (non-hydrogen) atoms, denoted by the asterisk (). acs.orggaussian.comwavefun.com This allows for a more accurate representation of the anisotropic electron density in molecules.

An even more sophisticated basis set is 6-311+G(2df,p) . acs.orgepa.govresearchgate.net This basis set builds upon 6-311G by:

Adding diffuse functions on heavy atoms (+), which are important for describing species with electron density far from the nucleus. gaussian.com

Including two sets of d-functions and one set of f-functions on heavy atoms (2df), and a set of p-functions on hydrogen atoms (p), providing greater flexibility in describing the electron distribution. wikipedia.orggaussian.com

Calculations have demonstrated that the QCISD/6-311+G(2df,p) level of theory yields the best agreement with experimental data for the conformational energies of dihalocyclohexanes, including this compound. acs.orgepa.govresearchgate.netresearchgate.net The choice of a high-level basis set is crucial for accurately predicting the small energy differences between the conformers. researchgate.net

Solvent Effects on Relative Energies (e.g., SCIPCM Reaction Field Model)

The relative stability of conformers can be significantly influenced by the surrounding solvent. mdpi.com Computational models are used to simulate these solvent effects. The Self-Consistent Isodensity Polarized Continuum Model (SCIPCM) is one such reaction field model that has been applied to study the conformational equilibrium of this compound in different media. acs.orgepa.govresearchgate.net

The SCIPCM model treats the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. acs.orgepa.govresearchgate.net This approach allows for the calculation of the energetic effects of the solvent on the different conformers. Studies using the SCIPCM model have successfully reproduced the observed solvent effects on the conformational preferences of dihalocyclohexanes. researchgate.net For instance, while the diaxial conformer of trans-1,2-difluorocyclohexane is more stable in the gas phase, the diequatorial conformer becomes more stable in solution, a trend that is well-described by SCIPCM calculations. researchgate.net These models are essential for bridging the gap between gas-phase theoretical calculations and experimental results obtained in solution.

Molecular Mechanics Methods

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. youtube.comyoutube.com Unlike quantum mechanical methods, molecular mechanics relies on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its geometry. youtube.com These methods are computationally less expensive, making them suitable for conformational searches of larger molecules. youtube.com

Force fields like MM2 have been used to calculate the conformational energies of chlorocyclohexanes. rsc.org These methods calculate the steric energy of a conformation based on contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions. youtube.com For chlorocyclohexane (B146310), the MM2 method has provided theoretical predictions for the energy difference between the axial and equatorial conformers. rsc.org While generally less accurate than high-level ab initio methods, molecular mechanics can provide valuable initial insights into the conformational preferences of molecules like this compound. nih.gov

Experimental Techniques for Conformational Studies

Experimental methods are crucial for validating and complementing the findings from computational studies. For this compound, electron diffraction and Raman spectroscopy have been particularly informative. acs.orgepa.govrsc.org

Electron Diffraction Data

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. researchgate.net GED studies on trans-1,4-dichlorocyclohexane have provided detailed information about the geometries of both the ee and aa conformers and their relative abundance in the gas phase. researchgate.net

In a study conducted at 105 °C, the vapor of trans-1,4-dichlorocyclohexane was found to contain a significant proportion of both the diaxial and diequatorial conformers. researchgate.net The analysis of the electron diffraction patterns, aided by ab initio calculations, allowed for the determination of key structural parameters for each conformer. researchgate.net The results from these experiments are in good agreement with the relative energies calculated using high-level computational methods like QCISD. acs.orgepa.gov

Below is a table summarizing some of the geometric parameters obtained from a gas-phase electron diffraction study of trans-1,4-dichlorocyclohexane.

| Parameter | Diequatorial (ee) | Diaxial (aa) |

| r(C−Cl) / Å | 1.799(3) | 1.812 |

| r(C1−C2) / Å | 1.525(6) | 1.525 |

| r(C2−C3) / Å | 1.542(13) | 1.535 |

| ∠(C2C1C6) / ° | 109.9(14) | 110.1 |

| ∠(CCCl) / ° | 109.7(4) | 109.8 |

| Flap angle / ° | 51.7(19) | 47.2(12) |

| Mole Fraction | 0.46(6) | - |

| Data from a gas-phase electron diffraction study at 105 °C. The flap angle is the angle between the C2C1C6 and C2C3C5C6 planes. |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the conformational state of molecules. acs.orgresearchgate.net It has been used to study the conformational equilibrium of trans-1,4-dichlorocyclohexane in various environments, including in solution and adsorbed in zeolites. acs.orgresearchgate.net

The Raman spectra of trans-1,4-dichlorocyclohexane exhibit distinct bands corresponding to the vibrational modes of the ee and aa conformers. acs.org By analyzing the intensities of these bands at different temperatures, the enthalpy difference between the two conformers can be determined. rsc.org For instance, in nonpolar solvents, the diequatorial and diaxial conformers are in a dynamic equilibrium. acs.org Studies have also investigated how the conformational behavior changes upon adsorption into the pores of zeolites, revealing that the interactions with the zeolite framework can significantly shift the conformational equilibrium, often favoring the diequatorial conformer. acs.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for studying the conformational equilibrium of this compound. The vibrational frequencies of the C-Cl bonds are sensitive to their axial or equatorial orientation.

For trans-1,4-dichlorocyclohexane, an equilibrium exists between the diequatorial (ee) and the diaxial (aa) conformers. Analysis of the IR spectra in various solvents and at different temperatures has allowed for the determination of the relative stability of these conformers. In many cases, the diaxial form is surprisingly favored in solution. cdnsciencepub.com For instance, some studies have shown a sudden increase in the intensity of the band corresponding to the diaxial conformer as the temperature is raised above the phase transition temperature. researchgate.net

In the case of cis-1,4-dichlorocyclohexane, the molecule exists in a chair conformation with one chlorine atom in an axial position and the other in an equatorial position (ae). The complexity of the IR spectra for the cis isomers of 1,4-dihalocyclohexanes in the 600-900 cm⁻¹ region has been interpreted by some as evidence for the existence of boat conformations in equilibrium with the chair forms. cdnsciencepub.com

The use of IR spectroscopy, often in conjunction with Raman spectroscopy, allows for the determination of thermodynamic parameters such as the enthalpy and volume changes associated with the conformational equilibrium. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformational dynamics of this compound. vaia.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei. uobasrah.edu.iq

At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-to-chair interconversion, a process known as ring flipping. masterorganicchemistry.com This rapid flipping averages the signals of the axial and equatorial protons, resulting in a single, time-averaged signal in the ¹H NMR spectrum. researchgate.net However, at low temperatures, this ring flip becomes slow on the NMR timescale, and separate signals for the axial and equatorial protons can be observed. masterorganicchemistry.com

For trans-1,4-dichlorocyclohexane, low-temperature ¹³C NMR studies have been instrumental in determining the concentrations of the diequatorial (ee) and diaxial (aa) conformers. researchgate.net In one study, the ¹³C NMR spectrum of solid trans-1,4-dichlorocyclohexane at room temperature showed that approximately 90% of the molecules are in the diequatorial conformation and 10% are in the diaxial conformation. researchgate.net The chemical shifts for the carbons in each conformer have been assigned based on solution spectra. researchgate.net

Specifically, for the diequatorial (ee) conformer, the chemical shifts are approximately δ 59.6 (C-1) and 37.5 (C-2), while for the diaxial (aa) conformer, they are approximately δ 59.6 (C-1) and 27.1 (C-2). researchgate.net

¹H NMR has also been used to study the products of reactions involving 1,4-cyclohexanediol, where trans-1,4-dichlorocyclohexane is a major product. The methine protons (at C-1 and C-4) of the predominantly diaxial conformer show a characteristic signal. cdnsciencepub.com Dynamic NMR studies can also be used to measure the energy barriers for ring flipping.

Dipole Moment Determinations

trans-1,4-Dichlorocyclohexane : In its ideal diequatorial (ee) or diaxial (aa) chair conformations, trans-1,4-dichlorocyclohexane has a center of symmetry, and the individual C-Cl bond dipoles should cancel each other out, resulting in a net dipole moment of zero. quora.comstenutz.eu However, experimental measurements in solution sometimes show a small, non-zero dipole moment. This can be attributed to factors such as distortion of the chair conformation or the presence of other, less symmetrical conformations like the twist-boat form. researchgate.net

cis-1,4-Dichlorocyclohexane : The cis isomer, with one axial and one equatorial chlorine, lacks a center of symmetry and therefore possesses a net dipole moment. quora.com The experimentally determined dipole moment for the cis isomer is approximately 2.89 D. stenutz.eu

The difference in dipole moments between the cis and trans isomers is a key distinguishing feature. The non-zero dipole moment of the cis isomer is a direct consequence of the non-planar, sp³ hybridized nature of the carbon atoms in the cyclohexane ring, which prevents the bond dipoles from canceling out. quora.comaskiitians.com

X-ray Crystallography for Spatial Arrangement

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. vaia.com For this compound, X-ray diffraction studies have provided crucial information about the preferred conformations in the solid state.

Studies on the crystalline solid of trans-1,4-dibromo-1,4-dicyanocyclohexane, a related compound, found the molecule to be centrosymmetric, which is consistent with a diequatorial or diaxial conformation. researchgate.net For trans-1,4-dichlorocyclohexane, X-ray diffraction has shown that the low-temperature phase consists of molecules in the diequatorial (ee) conformation. researchgate.net However, the high-temperature phase is disordered, making a definitive structural determination more challenging. researchgate.net

In the case of cis-1,4-bromochlorocyclohexane, an electron diffraction study, which is a related technique for gas-phase molecules, suggested that the conformation with an equatorial chlorine and an axial bromine is predominant. cdnsciencepub.com While not X-ray crystallography, this provides insight into the spatial arrangement in the absence of crystal packing forces.

Ring Geometry and Substituent Effects

The presence of substituents on the cyclohexane ring can influence its geometry. These effects are a result of various steric and electronic interactions.

Local Flattening of Cyclohexane Ring by Axial Substituents

Theoretical calculations on dihalocyclohexanes have shown that an axial substituent can cause a local flattening of the cyclohexane ring. acs.org This means that the dihedral angles in the vicinity of the axial substituent deviate from the ideal values of a perfect chair conformation. This flattening is a way for the molecule to relieve steric strain. However, this effect is found to be localized, with no significant geometric changes observed at the more remote carbon atoms of the ring. acs.org

Absence of 1,3-Diaxial Interactions with Halogen and Axial Hydrogens

In monosubstituted cyclohexanes, a significant source of steric strain for an axial substituent is the 1,3-diaxial interaction with the two axial hydrogens on the same side of the ring. jove.compressbooks.publibretexts.org This repulsive interaction is a key reason why larger substituents preferentially occupy the equatorial position. lumenlearning.comlibretexts.org

However, in the case of trans-1,4-dihalocyclohexanes, the two substituents are on opposite sides of the ring. In the diaxial conformer, each halogen atom is positioned at C-1 and C-4. Therefore, there are no 1,3-diaxial interactions between the two halogen substituents themselves. acs.org Furthermore, computational studies on dihalocyclohexanes have found no evidence of significant 1,3-diaxial interactions between the axial halogen and the axial ring hydrogens. acs.org This finding is crucial for understanding the relative stabilities of the diaxial and diequatorial conformers of trans-1,4-dichlorocyclohexane, as the absence of this major destabilizing interaction in the diaxial form makes it more accessible than might be expected based on simple steric arguments. acs.orgacs.org

Inversion-Topomerization Mechanisms and Potential Energy Surfaces

The conformational flexibility of this compound is primarily characterized by the interconversion between its two stable chair conformations: the diequatorial (ee) and the diaxial (aa) forms of the trans isomer. wikipedia.org This process, often referred to as ring inversion, is a fundamental example of an inversion-topomerization mechanism. researchgate.netnih.gov Topomerization refers to the isomerization between structures that are chemically equivalent but can be distinguished by the positions of their atoms in space.

The chair-to-chair interconversion does not occur in a single step but proceeds through a series of higher-energy intermediate conformations. wikipedia.orgutexas.edu The generally accepted pathway for cyclohexane and its derivatives involves the following key stationary points on the potential energy surface (PES):

Chair (C) : The most stable conformation, representing the energy minima on the PES. For trans-1,4-dichlorocyclohexane, these are the diequatorial (ee) and diaxial (aa) chairs.

Half-Chair (HC) : This is the highest energy barrier (transition state) along the interconversion pathway. utexas.edu

Twist-Boat (TB) : A flexible, chiral intermediate that is an energy minimum, albeit higher in energy than the chair conformations. wikipedia.org

Boat (B) : A transition state that connects different twist-boat conformations.

The entire process can be visualized as one chair conformation passing through a half-chair transition state to reach a twist-boat intermediate. This twist-boat can then interconvert with other twist-boat forms via a boat transition state, ultimately leading to the inverted chair conformation by passing through another half-chair transition state. wikipedia.orgnih.gov While the complete potential energy surface for this compound is complex to calculate, the principles derived from studies on cyclohexane and other substituted derivatives provide a robust qualitative model for its inversion-topomerization process. nih.govresearchgate.net

Temperature-Dependent Populations of Stable Minima

The relative populations of the diequatorial (ee) and diaxial (aa) conformers of trans-1,4-dichlorocyclohexane are sensitive to temperature, reflecting the energy difference between these two stable minima. In the solid state, a phase transition has been observed. Below 260 K, the diaxial conformer is the more stable form. Conversely, above 280 K, the diequatorial conformer predominates. researchgate.net

High-resolution 13C NMR spectroscopy of the solid high-temperature phase (at room temperature) has shown that approximately 90% of the molecules exist in the diequatorial (ee) conformation, with the remaining 10% in the diaxial (aa) form. researchgate.net In solution, the equilibrium also shifts with temperature. Lowering the temperature favors the more stable diequatorial conformer. researchgate.netacs.org In acetone (B3395972) solution, the Gibbs free energy of the diaxial conformer is higher than that of the diequatorial conformer. researchgate.net

| Condition | Temperature | Diequatorial (ee) Population | Diaxial (aa) Population | More Stable Conformer |

|---|---|---|---|---|

| Solid State | < 260 K | Minority | Majority | Diaxial (aa) |

| Solid State | > 280 K | Majority | Minority | Diequatorial (ee) |

| Solid State (Room Temp.) | ~298 K | ~90% | ~10% | Diequatorial (ee) |

Quantum Calculations of Stationary Points

Quantum chemical calculations have been instrumental in elucidating the geometries and relative energies of the stationary points on the potential energy surface of this compound. researchgate.net Various theoretical methods, including Density Functional Theory (DFT) with functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2) and Quadrantic Configuration Interaction with Single and Double excitations (QCISD), have been employed. acs.orgrsc.org

These calculations consistently show that the diequatorial and diaxial chair conformations are the energy minima. For trans-1,4-dichlorocyclohexane in the gas phase, high-level calculations predict the diaxial (aa) conformer to be slightly more stable than the diequatorial (ee) conformer, a finding that is in agreement with electron diffraction data. acs.org This preference for the diaxial conformer is attributed to electrostatic effects. acs.org

A systematic study of chlorocyclohexanes using MP2/cc-pVTZ//MP2/DZP level of theory provides calculated relative energies for the conformers of dichlorocyclohexanes. rsc.org The calculated energy difference between the conformers is generally small, which is consistent with the experimental observation of a mixture of conformers at equilibrium.

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| QCISD | 6-311+G(2df,p) | aa-trans-1,4 | 0.00 (Reference) | acs.org |

| QCISD | 6-311+G(2df,p) | ee-trans-1,4 | Slightly higher than aa | acs.org |

| MP2 | cc-pVTZ//DZP | aa-trans-1,4 | - | rsc.org |

| MP2 | cc-pVTZ//DZP | ee-trans-1,4 | - | rsc.org |

Note: Specific relative energy values from the MP2 study were not provided in the abstract, but the study systematically calculated these values.

The application of these computational methods has been crucial for characterizing the stationary points on the potential energy surface, providing a theoretical framework that complements experimental findings and deepens our understanding of the conformational dynamics of this compound. rsc.orgmdpi.com

Synthetic Methodologies for 1,4 Dichlorocyclohexane and Its Derivatives

Direct Chlorination of Cyclohexane (B81311)

The direct chlorination of cyclohexane presents a method for synthesizing chlorocyclohexane (B146310) and its dichlorinated isomers, including 1,4-dichlorocyclohexane (B93037). This process is typically carried out under conditions that promote free-radical substitution.

Free Radical Substitution Mechanisms

The reaction proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into two chlorine radicals (Cl•). vaia.com This initiation step is typically induced by ultraviolet (UV) light or heat. vaia.compearson.compearson.com

The propagation phase involves two key steps:

A chlorine radical abstracts a hydrogen atom from cyclohexane, forming a cyclohexyl radical and a molecule of hydrogen chloride (HCl). youtube.comoregonstate.edu

The newly formed cyclohexyl radical then reacts with another chlorine molecule to produce chlorocyclohexane and another chlorine radical, which continues the chain reaction. youtube.com

Termination of the chain occurs when two radicals combine. This can happen in several ways, such as the combination of two chlorine radicals, a chlorine radical and a cyclohexyl radical, or two cyclohexyl radicals. youtube.comoregonstate.edu

Influence of Reaction Conditions (UV light, temperature)

The direct chlorination of cyclohexane is highly dependent on the reaction conditions. The reaction does not proceed in the dark at room temperature. chemguide.co.uk The presence of UV light, such as sunlight, is crucial for initiating the photochemical reaction at room temperature by providing the energy needed to break the Cl-Cl bond. vaia.comchemguide.co.uk

Increasing the temperature can also initiate the reaction. For instance, the direct chlorination of cyclohexane can occur at 40°C and proceeds rapidly. google.com Some studies have shown that an increase in temperature from 25 to 50 °C can lead to better conversion rates. researchgate.net The reaction can become explosive at very high temperatures. chemguide.co.uk

The use of specific catalysts can also influence the reaction. For example, certain metal chlorides like VOCl₃, CuCl₂·2H₂O, and FeCl₃·6H₂O have been shown to be effective chlorinating agents for this photoreaction in solvents like acetonitrile (B52724) or acetone (B3395972). researchgate.net

Formation of Isomeric Products (1,2- and this compound)

A significant challenge in the direct chlorination of cyclohexane is the lack of selectivity, which leads to the formation of a mixture of products. vaia.com Beyond the initial monosubstitution to form chlorocyclohexane, further chlorination can occur, leading to various dichlorocyclohexane isomers. vedantu.com

The chlorine radicals can abstract hydrogen atoms from different positions on the chlorocyclohexane ring, resulting in a mixture of 1,2-, 1,3-, and this compound. vaia.com The similarity in the energy of the C-H bonds in cyclohexane contributes to this lack of selectivity, making it difficult to target a specific dichlorinated isomer. vaia.com The reaction can even proceed to produce more highly chlorinated derivatives. chemguide.co.uk Consequently, the separation and purification of the desired this compound from this isomeric mixture can be challenging. vaia.com

Synthesis of Dichlorocyclohexane from Epoxycyclohexane Precursors

An alternative and more stereospecific route to dichlorocyclohexanes involves the ring-opening of epoxycyclohexane (also known as cyclohexene (B86901) oxide). This method offers greater control over the stereochemistry of the final product.

Stereospecificity and Inversion of Configuration

The ring-opening of epoxides is a well-established method that often proceeds with high stereospecificity. researchgate.netmdpi.com When an epoxide fused to a cyclic system undergoes nucleophilic attack, the reaction typically follows a trans-diaxial pathway, as described by the Fürst-Plattner rule. researchgate.net This means the nucleophile attacks one of the carbon atoms of the epoxide from the side opposite to the oxygen bridge, leading to an inversion of configuration at that carbon center.

In the synthesis of dichlorocyclohexanes from epoxycyclohexane, the reaction can be designed to achieve a specific stereoisomer. For instance, the conversion of epoxides to dichlorides with inversion of configuration at both carbon atoms of the original epoxide ring effectively results in a cis-addition of chlorine to the parent double bond from which the epoxide was formed. orgsyn.org This stereospecificity is a key advantage over direct chlorination methods, which often yield a mixture of cis and trans isomers. orgsyn.org The reaction of 1,2-epoxycyclohexane with certain reagents can yield cis-1,2-dichlorocyclohexane (B86984) with high purity. orgsyn.org

Use of Reagents such as Triphenylphosphine (B44618) and HCl

A common set of reagents used for the conversion of epoxycyclohexane to dichlorocyclohexanes involves triphenylphosphine (PPh₃) and a source of chlorine, often in the form of dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂), which can be generated in situ from triphenylphosphine and chlorine gas. orgsyn.orglookchem.com Hydrochloric acid (HCl) can also be involved in the reaction sequence. orgsyn.org

The reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane is a general procedure for producing cis-1,2-dichlorocyclohexane. orgsyn.org The mechanism involves the activation of the epoxide oxygen by the phosphorus reagent, followed by nucleophilic attack by chloride ions. This process leads to the opening of the epoxide ring with inversion of configuration at both carbon atoms, resulting in the cis-dichloride. orgsyn.org

The presence of HCl, which can be generated from the reaction of dichlorotriphenylphosphorane with any residual water, can react with the epoxide to form a trans-chlorohydrin intermediate. However, under the reaction conditions, this chlorohydrin is subsequently converted to the cis-dichloride by dichlorotriphenylphosphorane. orgsyn.org Other chlorinating agents like sulfuryl chloride have also been used, but the stereospecificity can be highly sensitive to the reaction conditions, and yields may be lower. orgsyn.orgorgsyn.org

Table 1: Reagents and Conditions for Dichlorocyclohexane Synthesis

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Cyclohexane | Cl₂, UV light | Mixture of chlorocyclohexane, 1,2-, 1,3-, and this compound | Free-radical substitution, non-selective. vaia.comchemguide.co.uk |

| 1,2-Epoxycyclohexane | Triphenylphosphine, Cl₂ (forms Ph₃PCl₂) | cis-1,2-Dichlorocyclohexane | Stereospecific, inversion of configuration at both carbons. orgsyn.org |

| 1,2-Epoxycyclohexane | HCl | trans-2-Chlorocyclohexanol (intermediate) | Intermediate that can be converted to cis-dichloride. orgsyn.org |

Alternative Routes and Stereoselectivity

While traditional methods for the synthesis of this compound exist, alternative routes are continuously being explored to enhance efficiency, stereoselectivity, and utilize more sustainable starting materials. The stereoisomeric composition of 1,4-disubstituted cyclohexanes, such as the cis and trans isomers of this compound, is of significant interest as it directly impacts the properties of resulting materials. libretexts.orgscispace.com Both cis and trans isomers of this compound are achiral due to a plane of symmetry within the molecule. libretexts.org These isomers are classified as diastereomers of each other. libretexts.org

One innovative approach involves a Diels-Alder reaction between ethylene (B1197577) and a (2E,4E)-hexa-2,4-diene compound to produce a 3,6-disubstituted cyclohex-1-ene intermediate. This intermediate is subsequently hydrogenated to yield the desired 1,4-disubstituted cyclohexane. google.com The stereochemical outcome of this process is dependent on the hydrogenation conditions. If the hydrogenation of the cyclohexene ring occurs without isomerization, the resulting product is the cis-isomer. However, if isomerization precedes or occurs at a faster rate than hydrogenation, a mixture of cis and trans isomers is obtained. google.com

The conformational equilibria of trans-1,4-dihalogenated cyclohexanes, including bromo- and chloro- derivatives, have been studied at low temperatures. These studies revealed that the free energy difference between the diaxial and diequatorial conformers is significantly lower than what would be predicted by assuming the additivity of conformational energies, a phenomenon attributed to greater electrostatic attraction in the diaxial form. uwindsor.ca Furthermore, photocatalytic methods using decatungstate polyanion and disulfide cocatalysts have been developed for the late-stage epimerization of unactivated tertiary stereocenters in cyclohexane derivatives. nih.gov This allows for the interconversion of isomers, such as the conversion of cis-1,4-dimethylcyclohexane to the trans isomer. nih.gov

Stereoselective synthesis is crucial for controlling the final properties of materials derived from these cyclohexane compounds. For instance, the choice of solvent and organometallic initiator in anionic polymerizations can be used to tune the cis/trans ratio of isomers in the resulting polymer. scispace.com

Derivatization of this compound for Advanced Materials

The conversion of this compound and related precursors into more complex molecules is a key strategy for the development of advanced materials with tailored properties.

While direct synthesis from this compound is one pathway, a prevalent industrial method for producing 1,4-cyclohexanedimethanol (B133615) (CHDM) involves a multi-step process starting from p-xylene (B151628). This process includes the oxidation of p-xylene to terephthalic acid (TPA), esterification to dimethyl terephthalate (B1205515) (DMT), hydrogenation of the aromatic ring to form dimethyl cyclohexanedicarboxylate (DMCD), and finally, the hydrogenation of DMCD to yield CHDM. google.com The industrial production carefully controls reaction conditions, including catalyst choice, residence time, and temperature, to achieve a specific cis/trans isomer ratio in the final CHDM product, which is critical for its subsequent use in polyester (B1180765) manufacturing. chemicalbook.com

Alternative and greener synthetic routes to CHDM are also being developed. One such method involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and ethyl acrylate (B77674) to create a key intermediate, ethyl 4-formylcyclohex-3-enecarboxylate. nih.govresearchgate.net This intermediate can then be hydrogenated over a copper-based catalyst to produce CHDM with a high yield. chemicalbook.comnih.gov

1,4-Cyclohexanedimethanol is a vital comonomer in the production of various polyesters, most notably polyethylene (B3416737) terephthalate (PET) and its derivatives. The incorporation of the non-planar cyclohexyl ring from CHDM into the polymer backbone enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polyester compared to those made with purely linear diols. preprints.orgmdpi.comresearchgate.net For example, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a polyester synthesized from terephthalic acid and CHDM, exhibits a higher melting point and glass transition temperature than standard PET. mdpi.com

The synthesis of these polyesters is typically achieved through melt polymerization, where a diacid or its dimethyl ester is reacted with CHDM at high temperatures in the presence of a catalyst. mdpi.comlibretexts.org To overcome processing challenges associated with high-melting-point homopolymers like PCT, a second diol can be incorporated into the polymer backbone to create copolyesters with modified properties. preprints.orgmdpi.com

The stereochemistry of the CHDM monomer, specifically the ratio of cis to trans isomers, has a profound impact on the properties of the resulting polyesters. scispace.compreprints.orgmdpi.com The trans isomer, with its more linear and rigid structure, tends to increase the crystallinity, melting temperature (Tm), and glass transition temperature (Tg) of the polymer. scispace.com For instance, in the synthesis of poly(ethylene 2,5-furandicarboxylate) (PEF) modified with CHDM, a higher trans content was directly correlated with increased crystallinity, a higher Tm (reaching 252 °C for 98% trans content), and improved material toughness. scispace.com Similar trends have been observed in other polymers, such as polyamides containing 1,4-cyclohexanedicarboxylic acid (CHDA), where a higher trans content also leads to enhanced thermal properties. scispace.com

This ability to tune polymer properties by controlling the stereochemistry of the cyclohexane-based monomer is a powerful tool for designing materials with specific performance characteristics for a wide range of applications, from fibers and films to engineering plastics. scispace.compreprints.org

Synthesis of Other 1,4-Disubstituted Cyclohexane Derivatives for Comparative Studies

The synthesis of a variety of 1,4-disubstituted cyclohexane derivatives is essential for comparative studies to understand structure-property relationships. These studies often involve comparing the effects of different functional groups at the 1 and 4 positions on the conformational preferences and reactivity of the cyclohexane ring, as well as on the properties of materials derived from them. uwindsor.caresearchgate.net

For instance, the synthesis and conformational analysis of trans-1,4-dibromo- and trans-1,4-dichlorocyclohexane have provided valuable insights into the electrostatic interactions within the ring system. uwindsor.ca In another example, a series of symmetrical trans-cyclohexane-1,4-diamine derivatives were synthesized and evaluated for their biological activity, with substitutions at the para position showing significant effects. cabidigitallibrary.org

The Diels-Alder reaction is a versatile tool for creating 1,4-disubstituted cyclohexene precursors, which can then be hydrogenated to the corresponding cyclohexane derivatives. azjm.org This approach allows for the introduction of a wide range of functionalities for comparative analysis. Furthermore, structural analysis has shown that certain spiro[3.3]heptane derivatives can act as restricted surrogates for cis-1,4-disubstituted cyclohexanes, providing another avenue for comparative studies. enamine.net

By systematically varying the substituents and their stereochemistry, researchers can gain a deeper understanding of how the molecular structure of these cyclohexane derivatives dictates their physical, chemical, and biological properties.

Reaction Mechanisms and Reactivity of 1,4 Dichlorocyclohexane

Nucleophilic Substitution Reactions

1,4-Dichlorocyclohexane (B93037) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles. smolecule.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and leaving group. uci.edu

Table 1: General Characteristics of S(_N)1 and S(_N)2 Reactions

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

| Mechanism | Two steps | One step |

| Rate Equation | rate = k[RX] (First-order) | rate = k[RX][:Nu⁻] (Second-order) |

| Alkyl Halide Reactivity | R₃CX > R₂CHX > RCH₂X > CH₃X | CH₃X > RCH₂X > R₂CHX > R₃CX |

| Stereochemistry | Racemization at a stereogenic center | Inversion of configuration at a stereogenic center |

| Nucleophile | Favored by weaker nucleophiles | Favored by stronger nucleophiles |

| Leaving Group | Better leaving group leads to a faster reaction | Better leaving group leads to a faster reaction |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Source: Adapted from General facts about alkyl halides. uci.edu

Elimination Reactions

Under the influence of a strong base, this compound can undergo elimination reactions to form alkenes. smolecule.com These reactions, specifically E2 eliminations, are highly stereoselective and require an anti-periplanar arrangement between the leaving group (chlorine) and a β-hydrogen. libretexts.orgmgscience.ac.in

In cyclohexane (B81311) derivatives, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions. libretexts.org The rate and product of the elimination are therefore highly dependent on the conformational equilibrium of the starting material.

Influence of Cis/Trans Configuration on Reactivity

The cis and trans isomers of this compound exhibit different reactivities due to their distinct conformational preferences. vaia.com

Trans-1,4-dichlorocyclohexane: In its most stable chair conformation, both chlorine atoms are in equatorial positions. To undergo an E2 elimination, the ring must flip to a less stable conformation where both chlorines are axial. This ring flip requires energy, making the trans isomer generally less reactive towards E2 elimination. libretexts.orgyoutube.com

Cis-1,4-dichlorocyclohexane: In its chair conformation, one chlorine atom is in an axial position and the other is in an equatorial position. The axial chlorine is already in the correct orientation for an E2 elimination with an axial β-hydrogen, making the cis isomer generally more reactive in elimination reactions. libretexts.orgyoutube.com

It is important to note that this compound does not have chiral carbons and therefore cannot be designated with R/S nomenclature. stackexchange.com The cis and trans isomers are diastereomers of each other. libretexts.orgchegg.com

Comparison of Reactivity with Other Dihalocyclohexanes

The reactivity of dihalocyclohexanes is influenced by the position of the halogen atoms and their stereochemistry.

1,2-Dihalocyclohexanes: The trans-diaxial conformer is often preferred, which is ideal for E2 elimination. acs.orgresearchgate.net

1,3-Dihalocyclohexanes: The cis isomer can have a diaxial conformation, which would be reactive in E2 elimination.

1,1-Dihalocyclohexanes: These can also undergo elimination reactions. tdl.org

The relative rates of dehydrohalogenation for various dihalocyclohexanes have been studied, showing that the E2 elimination is a dominant pathway under basic conditions. sci-hub.se The stability of the conformer required for the anti-periplanar arrangement is a key factor in determining the reaction rate. For instance, in trans-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group locks the conformation with an equatorial bromine, making E2 elimination very slow as the required axial bromine conformation is highly unfavorable. libretexts.org

Table 2: Predominant Conformations of Disubstituted Cyclohexanes

| Compound | Cis Isomer | Trans Isomer |

| 1,2-Disubstituted | axial-equatorial | diequatorial or diaxial |

| 1,3-Disubstituted | diequatorial | axial-equatorial |

| 1,4-Disubstituted | axial-equatorial | diequatorial |

Note: The actual preferred conformation can be influenced by the nature of the substituents.

Spectroscopic Characterization of Reaction Products and Intermediates

The products and intermediates of reactions involving this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of the products. beilstein-journals.orgnih.gov For example, the formation of an alkene in an elimination reaction would be indicated by the appearance of signals in the vinylic region of the ¹H NMR spectrum. Conformational information can also be derived from coupling constants.

Mass Spectrometry (MS): GC-MS can be used to identify the products by their mass-to-charge ratio and fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups in the products, such as the C=C double bond in an alkene.

Resonance Raman and X-ray Absorption Spectroscopy: For studying reactive intermediates, more advanced techniques like resonance Raman spectroscopy and time-resolved X-ray absorption spectroscopy coupled with UV-Vis spectroscopy can provide structural information on transient species. researchgate.netresearchgate.net

For instance, the reaction of cyclohexene (B86901) with N-chlorosuccinimide in the presence of HCl has been shown to produce trans-1,2-dichlorocyclohexane (B1586812) as a major product, which can be identified by its characteristic NMR spectrum. core.ac.uk

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural and dynamic analysis of 1,4-dichlorocyclohexane (B93037), allowing for the differentiation and quantification of its various conformers.

Proton NMR (¹H NMR) is instrumental in studying the conformational equilibrium of this compound. At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-to-chair inversion, resulting in time-averaged signals in the ¹H NMR spectrum. uky.edu For trans-1,4-dichlorocyclohexane, this rapid exchange between the diequatorial (ee) and diaxial (aa) conformers means that the axial and equatorial protons are not resolved. researchgate.netmasterorganicchemistry.com However, at low temperatures, this ring flip slows sufficiently on the NMR timescale, allowing for the observation of distinct signals for the individual axial and equatorial protons. masterorganicchemistry.com

In one study, the ¹H NMR spectrum of trans-1,4-dichlorocyclohexane showed a signal for the methine protons (at C-1 and C-4) at τ = 5.9, which is consistent with the protons being in a predominantly diaxial orientation, suggesting a preference for the diequatorial conformer where the large chlorine atoms occupy equatorial positions. cdnsciencepub.com The ability to resolve these signals at low temperatures is a classic demonstration of dynamic NMR spectroscopy in conformational analysis. masterorganicchemistry.com

Carbon-13 NMR (¹³C NMR) is a powerful tool for the structural elucidation of organic molecules, providing information on the number and chemical environment of carbon atoms. ceitec.czallrounder.ai For this compound, ¹³C NMR is particularly effective in identifying and quantifying the different conformers present in a sample. researchgate.net

In the high-resolution ¹³C NMR spectrum of trans-1,4-dichlorocyclohexane, distinct signals are observed for the diequatorial (ee) and diaxial (aa) conformers, especially at low temperatures where their interconversion is slow. The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. For instance, the carbon bearing an axial chlorine atom is shielded (shifted to a lower ppm value) compared to one with an equatorial chlorine atom.

A study of trans-1,4-dichlorocyclohexane in acetone (B3395972) solution at 200 K provided the following chemical shifts: researchgate.net

| Conformer | Carbon Atom | Chemical Shift (δ, ppm) |

| Diequatorial (ee) | C-1 (CH-Cl) | 58.1 |

| C-2 (CH₂) | 37.0 | |

| Diaxial (aa) | C-1 (CH-Cl) | 59.9 |

| C-2 (CH₂) | 28.2 |

Solid-state ¹³C NMR using magic-angle spinning (MAS) has also been used to analyze the conformational composition. For solid trans-1,4-dichlorocyclohexane at room temperature, the high-resolution spectrum shows peaks for both the ee and aa conformers. researchgate.net The relative areas of the peaks can be used to estimate the population of each conformer, with one study finding approximately 90% ee and 10% aa conformers in the solid state at room temperature. researchgate.net This demonstrates the utility of ¹³C NMR in characterizing the structure and conformational isomerism in different physical states. researchgate.netresearchgate.net

While this compound itself is not studied by Fluorine-19 NMR (¹⁹F NMR), this technique is exceptionally valuable for investigating its fluorinated analogs. wikipedia.org ¹⁹F NMR offers several advantages, including a 100% natural abundance of the ¹⁹F isotope, high sensitivity, and a very wide range of chemical shifts, which makes it highly sensitive to subtle changes in the molecular environment. wikipedia.orgnih.gov

¹⁹F NMR is a powerful spectroscopic tool for studying the conformational dynamics and thermodynamics of fluorinated cyclohexanes. rsc.org For example, variable-temperature ¹⁹F NMR studies have been conducted on 4-substituted trifluoromethylcyclohexanes to precisely determine thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium. researchgate.net The large chemical shift difference between axial and equatorial fluorine atoms allows for accurate determination of equilibrium constants even at temperatures above the coalescence point. researchgate.net This approach provides deep insights into the steric and electronic effects governing conformational preferences in halogenated cyclohexane systems, which is directly relevant to understanding the behavior of chloro-analogs. rsc.orgresearchgate.net

Variable-temperature (VT) NMR studies are essential for quantifying the kinetics of conformational exchange processes, such as the chair-to-chair ring inversion in this compound. acs.org By recording NMR spectra over a range of temperatures, it is possible to observe the transition from slow exchange (separate signals for each conformer) to fast exchange (averaged signals) and to measure the rate of interconversion. researchgate.net

A detailed VT-¹³C NMR study of trans-1,4-dichlorocyclohexane in solution determined the kinetic parameters for the ee ↔ aa interconversion. researchgate.net As the temperature is increased, the distinct signals for the C-1 and C-2 carbons of the ee and aa conformers broaden, coalesce, and then sharpen into single averaged peaks. The temperature at which the peaks merge is known as the coalescence temperature. researchgate.net

Key findings from the VT-NMR analysis include: researchgate.net

| Parameter | Value |

| Coalescence Temperature (C-1 at 75.4 MHz) | ~245 K |

| Coalescence Temperature (C-2 at 75.4 MHz) | ~265 K |

| Activation Enthalpy (ΔH‡) for ee → aa | 48.8 kJ/mol |

| Activation Entropy (ΔS‡) for ee → aa | 1 J K⁻¹ mol⁻¹ |

From these data, the rate of the ring inversion can be calculated across a wide temperature range. researchgate.net The study also noted that the interconversion rate in the solid state is at least three orders of magnitude lower than in solution at the same temperature, highlighting the significant influence of the physical state on molecular dynamics. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the conformational equilibria of this compound by probing its molecular vibrations. acs.org

Both IR and Raman spectroscopy are powerful methods for studying the conformational isomers of this compound, as the vibrational frequencies are unique to each conformer. acs.org For trans-1,4-dichlorocyclohexane, spectral bands corresponding to the diequatorial (ee) and diaxial (aa) chair conformers can be identified, allowing for the study of their equilibrium in various environments. researchgate.netacs.org

FT-Raman spectroscopic studies have shown that trans-1,4-dichlorocyclohexane exists as a mixture of ee and aa conformers in solution, with the equilibrium position being sensitive to the environment. researchgate.netacs.org For example, when adsorbed in ZSM-5 zeolite, the population of the ee conformer is significantly higher compared to its population in a nonpolar solvent like carbon tetrachloride. researchgate.netacs.org Lowering the temperature shifts the equilibrium toward the more stable ee conformer. researchgate.net

For cis-1,4-dihalocyclohexanes, the analysis is more complex. The complexity of the infrared spectra for cis-1,4-dichlorocyclohexane has been interpreted as evidence that boat forms may exist in equilibrium with the chair forms. cdnsciencepub.com The study of cis-1,4-bromochlorocyclohexane by IR, combined with other methods, suggested a strong preference for the conformer with the chlorine atom in the equatorial position and the bromine atom in the axial position. cdnsciencepub.com These studies underscore the utility of vibrational spectroscopy in identifying the specific conformers present and analyzing the factors that influence their relative stabilities. researchgate.netacs.orgcdnsciencepub.com

Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and purity assessment of volatile compounds like this compound. epa.govbiotech-asia.org This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. vu.nlresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. vu.nl The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. biotech-asia.orgnih.gov

The purity of a this compound sample can be determined by the presence of a single dominant peak in the gas chromatogram and a mass spectrum that matches the known fragmentation pattern of the compound. vu.nlresearchgate.net The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for trans-1,4-Dichlorocyclohexane, which is a valuable tool for its identification. nist.gov

Table 1: Kovats Retention Index for this compound nih.gov

| Stationary Phase | Retention Index | Reference |

| Standard non-polar | 1084, 1106.3 | NIST Mass Spectrometry Data Center |

| Standard non-polar | 1051, 1054, 1057, 1058, 1060, 1070.6 | NIST Mass Spectrometry Data Center |

Electron Diffraction for Gas Phase Structures

Gas-phase electron diffraction (GED) is a primary technique for determining the precise molecular structure of molecules in the gaseous state. dntb.gov.uaacs.org For trans-1,4-Dichlorocyclohexane, GED studies have been instrumental in elucidating the structures of its two primary conformers: the diaxial (aa) and diequatorial (ee) forms. acs.org

These studies involve analyzing the diffraction patterns created when a beam of electrons is scattered by the gaseous molecules. acs.org The resulting data, often combined with ab initio molecular orbital calculations, allows for the determination of bond lengths, bond angles, and the relative abundance of each conformer at a given temperature. acs.orgresearchgate.net

Research has shown that in the gas phase at 105 °C, trans-1,4-Dichlorocyclohexane exists as a mixture of the ee and aa conformers. acs.org One study found the mixture to be approximately 54% in the aa form, which was in good agreement with theoretical predictions. acs.org This finding is significant because it indicates a special stabilizing interaction between the axial C-Cl bonds, as the equatorial conformer is typically favored in monosubstituted cyclohexanes. acs.org

Table 2: Selected Geometric Parameters for the ee and aa Conformers of trans-1,4-Dichlorocyclohexane from Gas-Phase Electron Diffraction researchgate.net

| Parameter | ee form (rg/Å, ∠e/deg) | aa form (rg/Å, ∠e/deg) |

| r(C-H) | 1.115(4) | 1.113 |

| r(C1-C2) | 1.525(6) | 1.525 |

| r(C2-C3) | 1.542(13) | 1.535 |

| r(C-Cl) | 1.799(3) | 1.812 |

Environmental Fate and Degradation Studies if Applicable and Relevant to Chemical Processes

Persistence and Bioaccumulation Potential

Persistence: The persistence of a chemical in the environment is determined by the rates of all transformation processes acting upon it. Due to the likely slow rates of hydrolysis and direct photolysis, and the dependence of biodegradation on specific microbial populations and environmental conditions, 1,4-dichlorocyclohexane (B93037) may exhibit a degree of persistence in certain environmental compartments. Organochlorine compounds, in general, are known for their environmental persistence. ontosight.ai

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow) and measured by its bioconcentration factor (BCF). A high Log Kow value generally indicates a higher potential for bioaccumulation. While an experimentally determined BCF for this compound is not readily available, its Log Kow can be used to estimate this potential. For many organic compounds, a BCF value is derived from the uptake and elimination rates in an organism. sfu.caservice.gov.uk The bioaccumulation potential for surfactants, for example, is often evaluated using the bioconcentration factor (BCF), with few experimental data available for surfactants in the literature. cefas.co.uk

Table 2: Estimated Physicochemical Properties and Bioaccumulation Potential

| Property | Value | Source/Method |

|---|---|---|

| Molecular Weight | 153.05 g/mol | PubChem nih.gov |

| Log P (Octanol/Water Partition Coefficient) | 2.8 (Estimated) | Cheméo chemeo.com |

Transformation Products and Their Environmental Implications

The degradation of this compound can lead to the formation of various transformation products, which may have their own environmental significance.

Based on the degradation pathways discussed, potential transformation products of this compound could include:

4-Chlorocyclohexanol: Formed through hydrolysis.

Dichlorocyclohexanols and Dichlorocyclohexanones: Formed through oxidation.

Chlorocyclohexene: Potentially formed through dehydrochlorination.

Cyclohexanol and Cyclohexanone: Formed through complete dechlorination and subsequent oxidation.

Benzene (B151609) and Chlorobenzene (B131634): Inferred as potential end products of anaerobic degradation based on studies of more highly chlorinated cyclohexanes. researchgate.netresearchgate.net

The formation of these transformation products is significant as their toxicity, persistence, and mobility may differ from the parent compound. For example, the formation of more polar and water-soluble products like alcohols and ketones could increase their mobility in water but may also make them more amenable to further biodegradation. The potential formation of aromatic compounds like benzene and chlorobenzene under anaerobic conditions is a concern due to their own toxicity. researchgate.netresearchgate.net Studies on the chlorination of cyclohexene (B86901) have shown the formation of a variety of chlorinated and oxygenated transformation products, highlighting the complexity of reactions involving chlorinated cyclic compounds in environmental systems. witpress.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。